molecular formula C19H16F2N8O2 B611664 Vericiguat CAS No. 1350653-20-1

Vericiguat

カタログ番号: B611664
CAS番号: 1350653-20-1
分子量: 426.4 g/mol
InChIキー: QZFHIXARHDBPBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vericiguat is an oral soluble guanylate cyclase (sGC) stimulator approved for treating heart failure with reduced ejection fraction (HFrEF). It enhances the cyclic guanosine monophosphate (cGMP) pathway by directly stimulating sGC, independent of nitric oxide availability, promoting vasodilation, and reducing cardiac remodeling . The phase 3 VICTORIA trial demonstrated its efficacy in reducing the composite risk of cardiovascular (CV) death or first hospitalization for heart failure (HF) (hazard ratio [HR]: 0.90; 95% CI: 0.82–0.98; P = 0.02) in high-risk HFrEF patients . This compound is administered once daily, starting at 2.5 mg and titrated to a target dose of 10 mg, with a half-life of 18–22 hours .

準備方法

合成ルートと反応条件: ベリシグアートの合成は、ピラゾロ[3,4-b]ピリジン環とピリミジン-4,5,6-トリアミン誘導体の構築を含むいくつかの重要なステップを伴います . このプロセスは、5-アミノ-1H-ピラゾール-3-カルボン酸塩とアルデヒドを縮合させてピラゾロ[3,4-b]ピリジン環を形成することから始まります。 次に、[(E)-フェニルジアゼニル]マロンジニトリルとアミジンを反応させてピリミジン誘導体を形成します .

工業的生産方法: ベリシグアートは、非機能性フィルムコーティングを施した即時放出錠剤として生産されます。 錠剤は、生物学的利用能を高めるために、食物と一緒に経口投与されます . 工業生産には、造粒、圧縮、コーティングなど、標準的な医薬品製造プロセスが含まれます .

化学反応の分析

反応の種類: ベリシグアートは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

4. 科学研究への応用

ベリシグアートは、特に心臓血管医学の分野で、いくつかの科学研究への応用があります。 これは、可溶性グアニル酸シクラーゼ刺激が心不全および心血管転帰に及ぼす影響を研究するために使用されています . ベリシグアートは、慢性心不全の患者における心血管死亡および入院のリスクを軽減する可能性を示しています . さらに、内皮機能不全および酸化ストレスに対する影響についても調査されています .

科学的研究の応用

Clinical Applications

Vericiguat has been studied extensively in clinical trials focused on heart failure, particularly in patients with reduced ejection fraction. Below are key findings from major clinical trials:

VICTORIA Trial

  • Objective : To assess the efficacy and safety of this compound in patients with symptomatic chronic heart failure and reduced ejection fraction.
  • Design : Phase III, randomized, double-blind, placebo-controlled trial involving 5,050 patients.
  • Results :
    • The primary outcome (cardiovascular death or hospitalization for heart failure) occurred in 35.5% of the this compound group compared to 38.5% in the placebo group (hazard ratio [HR] 0.90; P = 0.019) .
    • The annual event rate for hospitalization was lower in the this compound group (27.4%) versus the placebo group (29.6%) .

SOCRATES Trials

  • SOCRATES-REDUCED : Focused on patients with worsening chronic heart failure, showing significant reductions in N-terminal pro-B-type natriuretic peptide levels and trends towards fewer hospitalizations .
  • SOCRATES-PRESERVED : Evaluated safety and tolerability in patients with preserved ejection fraction, demonstrating improvements in quality of life but limited proven benefits .

Summary of Clinical Findings

Clinical TrialPopulationPrimary OutcomeThis compound Group (%)Placebo Group (%)Hazard Ratio (HR)
VICTORIAChronic HF with reduced ejection fractionCV death or HF hospitalization35.538.50.90 (P = 0.019)
SOCRATES-REDUCEDWorsening chronic HFNT-proBNP reduction and hospitalization trendSignificant reductionNot reportedNot applicable
SOCRATES-PRESERVEDPreserved ejection fractionSafety and quality of life improvementsImprovements notedNot reportedNot applicable

Adverse Effects

The safety profile of this compound was generally favorable:

  • Common adverse events included hypotension (15.4% vs. 14.1% for placebo), cardiac failure, anemia, and pneumonia .
  • Serious adverse events occurred in 32.8% of the this compound group compared to 34.8% in the placebo group .

類似化合物との比較

Riociguat

  • Indication : Approved for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).
  • Mechanism : Like vericiguat, riociguat stimulates sGC but is primarily used to target pulmonary vasculature .
  • Dosing : Requires three-times-daily (TID) dosing (1–2.5 mg TID), reflecting a shorter half-life compared to this compound .
  • Efficacy : Improved exercise capacity in PAH/CTEPH trials (e.g., CHEST-1 trial: 6-minute walk distance increased by 46 meters vs. placebo) .
  • Safety : Hypotension and syncope are common adverse events (AEs), similar to this compound, but with higher incidence due to systemic vasodilation .

Praliciguat

  • Development Status : Investigational sGC stimulator for HF.
  • Efficacy : In the phase 2 CAPACITY trial, praliciguat reduced CV death or HF hospitalization (HR: 0.90; 95% CI: 0.82–0.98; P = 0.02), mirroring this compound’s phase 3 results .

Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Differences

Parameter This compound Riociguat Praliciguat
Half-life 18–22 hours 7–12 hours (TID dosing) Not reported
Dosing Once daily (10 mg target) TID (2.5 mg max) Under investigation
Primary Indication HFrEF PAH/CTEPH HF (investigational)
Key Trials VICTORIA (Phase 3) CHEST-1 (Phase 3) CAPACITY (Phase 2)

Detailed Research Findings and Efficacy Data

Clinical Trial Outcomes

Trial (Compound) Population Primary Outcome (HR; 95% CI) Key Secondary Findings
VICTORIA (this compound) HFrEF (LVEF <45%) CV death/HF hospitalization: 0.90 (0.82–0.98) HF hospitalization reduced (HR: 0.90; P = 0.02)
CAPACITY (Praliciguat) HFrEF CV death/HF hospitalization: 0.90 (0.82–0.98) Similar magnitude of benefit to this compound
SOCRATES-REDUCED (this compound) Worsening HFrEF NT-proBNP reduction at 10 mg (P = 0.048) Dose-dependent LVEF improvement (P = 0.02)

Mechanistic and Practical Considerations

  • Targeted Pathways : this compound and riociguat both enhance cGMP but differ in clinical application (systemic vs. pulmonary vasculature) .
  • Drug Interactions : this compound’s PK remains unaffected by sacubitril/valsartan, enabling combination therapy in HFrEF . Riociguat requires caution with nitrates due to hypotension risk .
  • Dose Optimization : this compound’s once-daily dosing and BP-guided titration improve adherence compared to riociguat’s TID regimen .

生物活性

Vericiguat is a novel oral medication classified as a soluble guanylate cyclase (sGC) stimulator, primarily developed for the treatment of heart failure with reduced ejection fraction (HFrEF). Its distinct mechanism of action sets it apart from traditional heart failure therapies, focusing on enhancing the nitric oxide (NO) signaling pathway rather than inhibiting neurohormonal systems. This article explores the biological activity of this compound, supported by clinical trial data, pharmacological insights, and case studies.

This compound acts by stimulating sGC, which leads to increased production of cyclic guanosine monophosphate (cGMP). This action is particularly beneficial in patients with HFrEF, where the NO-cGMP signaling pathway is often impaired due to reduced bioavailability of NO. Key aspects of this mechanism include:

  • Nitric Oxide Sensitization : this compound sensitizes sGC to NO, enhancing cGMP production even under low NO conditions .
  • Vasodilation : Increased cGMP levels result in vasodilation, reducing systemic vascular resistance and afterload on the heart .
  • Improved Cardiac Function : Enhanced cGMP levels promote cardiac remodeling and improve diastolic function through increased phosphorylation of proteins such as titin .

Clinical Evidence

The biological effects of this compound have been extensively studied in clinical trials, notably the VICTORIA trial.

VICTORIA Trial Overview

The VICTORIA trial was a pivotal study that evaluated the efficacy of this compound in patients with HFrEF. Key findings include:

  • Primary Outcome : this compound significantly reduced the risk of cardiovascular death or hospitalization for heart failure compared to placebo (35.5% vs. 38.5%, hazard ratio [HR] 0.90, p = 0.019) .
  • Secondary Outcomes :
    • Cardiovascular death: 16.4% in the this compound group vs. 17.5% in placebo (p = 0.27).
    • All-cause death: 20.3% vs. 21.2% (p = 0.38).
    • Heart failure hospitalization: 27.4% vs. 29.6% (p = 0.048) .

These results underscore this compound's role as an effective therapy for managing worsening HFrEF.

Pharmacokinetics and Administration

This compound has a high bioavailability of approximately 93% when taken with food, which enhances its absorption and overall efficacy . The drug's long half-life allows for once-daily oral administration, improving patient compliance compared to other treatments that may require multiple doses throughout the day.

Case Studies

Several case studies have highlighted this compound's effectiveness in clinical practice:

  • Case Study on Add-on Therapy :
    • A patient with systolic heart failure receiving standard therapy (including SGLT2 inhibitors) showed significant improvement in symptoms and cardiac function after three months on this compound . This suggests potential additive benefits when used alongside existing heart failure medications.
  • Long-term Effects :
    • Patients treated with this compound exhibited improvements in renal function and reductions in kidney fibrosis, indicating broader benefits beyond cardiac health .

Summary of Biological Activities

Biological ActivityDescription
sGC Stimulation Enhances cGMP production; improves NO signaling under low NO conditions
Vasodilation Reduces systemic vascular resistance; lowers cardiac afterload
Cardiac Remodeling Improves diastolic function; enhances cardiac output
Renal Function Improvement Reduces kidney fibrosis; improves renal perfusion

Q & A

Basic Research Questions

Q. What is the mechanistic basis of vericiguat as a soluble guanylate cyclase (sGC) stimulator in heart failure (HF) pathophysiology?

this compound directly stimulates sGC independent of nitric oxide (NO) and synergizes with endogenous NO under oxidative stress conditions, restoring cyclic guanosine monophosphate (cGMP) signaling. Preclinical studies demonstrate dose-dependent vasodilation in isolated blood vessels and reduced cardiac hypertrophy in animal models . Methodologically, confirmatory assays include sGC activity measurements in NO-depleted cell lines (e.g., Chinese hamster ovary cells) and ex vivo vascular reactivity tests (e.g., saphenous artery ring relaxation assays) .

Q. How do pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound inform dosing regimens in clinical trials?

this compound exhibits linear PK with dose-proportional AUC and near-proportional Cmax (0.5–15 mg doses). Its median half-life (18–22 hours) supports once-daily dosing. Administering this compound with food increases bioavailability by 40–50% and reduces interindividual variability, necessitating standardized fed-state dosing in trials . PD studies in healthy volunteers show systolic blood pressure (SBP) reductions ≥5 mmHg at doses ≥5 mg, guiding titration protocols in phase II/III trials .

Q. What experimental models are validated for studying this compound’s efficacy in HF?

Key models include:

  • In vitro : sGC-overexpressing cell lines under NO-deficient conditions to assess cGMP production .
  • In vivo : Renin-transgenic rats with hypertension-induced HF, evaluating biomarkers like atrial natriuretic peptide and mortality .
  • Ex vivo : Langendorff-perfused rodent hearts to measure coronary perfusion pressure changes .

Advanced Research Questions

Q. How should researchers address conflicting data on this compound’s cost-effectiveness across populations?

The VICTORIA trial-derived cost-effectiveness analysis in China revealed an ICER of $89,429/QALY, exceeding willingness-to-pay thresholds, while U.S. models assumed discounted drug costs . To reconcile discrepancies, conduct scenario analyses adjusting for local drug pricing, healthcare infrastructure, and comorbidities. Sensitivity analyses should prioritize variables like hospitalization rates and GDMT adherence .

Q. What methodological considerations are critical for designing this compound-drug interaction studies?

Phase I studies in healthy volunteers demonstrate low interaction potential with CYP450 enzymes or transporters (e.g., Pgp, OATP1B1). Design such studies using:

  • Probe substrates : Co-administer this compound with CYP3A4/2C8 inhibitors (e.g., ketoconazole) to assess AUC changes.
  • Population PK modeling : Incorporate sparse sampling in HF patients to validate in vitro findings .
  • Safety monitoring : Focus on hemodynamic interactions (e.g., hypotension with diuretics) .

Q. How can researchers optimize this compound trial designs for HF patients with worsening events?

Key strategies from the VICTORIA trial include:

  • Enrichment criteria : Prioritize patients with recent HF hospitalization or elevated natriuretic peptides .
  • Titration protocols : Start at 2.5 mg and uptitrate to 10 mg based on SBP tolerance .
  • Endpoint selection : Use hierarchical composites (cardiovascular death, HF hospitalization) with time-to-event analysis .

Q. What statistical approaches mitigate missing data in this compound’s PK/PD analyses?

Apply linear mixed-effects models to account for interindividual variability and missing PK samples. For PD endpoints, use multiple imputation with sensitivity testing (e.g., worst-case scenarios for dropout bias) .

Q. Data Contradiction and Generalizability

Q. How do researchers reconcile this compound’s efficacy in clinical trials vs. real-world budget impact limitations?

While VICTORIA showed a 4.2% absolute risk reduction in HF events, budget impact models highlight cost barriers due to variable GDMT adherence and regional pricing. Use microsimulation models incorporating real-world adherence rates and subgroup analyses (e.g., elderly populations) to refine generalizability .

Q. What explains discrepancies in this compound’s QTc prolongation risk across studies?

A phase Ib study in chronic coronary syndrome patients found no clinically relevant QTc changes (ΔQTcF <10 ms) at 10 mg . However, preclinical models suggested theoretical risks. Methodological safeguards include:

  • Time-matched baseline adjustments to control diurnal variation.
  • Moxifloxacin as a positive control to validate assay sensitivity .

Q. Ethical and Reporting Standards

Q. How should researchers ensure transparency in this compound trials funded by industry sponsors?

Adhere to Good Publication Practice guidelines by disclosing sponsor roles in study design/data interpretation while maintaining author independence. Publish protocol details (e.g., ClinicalTrials.gov ID) and share de-identified data via repositories like Yoda Project .

特性

IUPAC Name

methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFHIXARHDBPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318361
Record name Vericiguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350653-20-1
Record name Vericiguat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350653-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vericiguat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350653201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vericiguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15456
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vericiguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV66ADM269
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

31.75 g (86.20 mmol) of the compound from example 30A were initially charged in pyridine (600 ml) under argon and cooled to 0° C. Then a solution of 6.66 ml (86.20 mmol) of methyl chloroformate in dichloromethane (10 ml) was added dropwise and the mixture was stirred at 0° C. for 1 h. Thereafter, the reaction mixture was brought to RT, concentrated under reduced pressure and co-distilled repeatedly with toluene. The residue was stirred with water/ethanol and then filtered off with suction using a frit, and subsequently washed with ethanol and ethyl acetate. Subsequently, the residue was stirred again with diethyl ether, filtered off with suction and then dried under high vacuum.
Quantity
31.75 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
6.66 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In pyridine (600 ml), 31.75 g (86.20 mmol) of the compound from Example 11A were introduced under argon and cooled to 0° C. Then a solution of 6.66 ml (86.20 mmol) of methyl chloroformate in dichloromethane (10 ml) was added dropwise and the mixture was stirred at 0° C. for 1 h. Thereafter the reaction mixture was brought to RT, concentrated under reduced pressure and co-distilled repeatedly with toluene. The residue was stirred with water/ethanol and then filtered off on a frit, after which it was washed with ethanol and ethyl acetate. Subsequently the residue was again stirred with diethyl ether, isolated by filtration with suction and then dried under a high vacuum.
Quantity
6.66 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
31.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。